molecular formula C18H21N3O4S B2868437 N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-80-0

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2868437
CAS RN: 887204-80-0
M. Wt: 375.44
InChI Key: IZAPFHJVOMPCDU-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DPA-714, is a selective ligand for translocator protein (TSPO) that has gained attention in scientific research due to its potential applications in various fields of study.

Scientific Research Applications

Catalytic Applications

Cu/Oxalic Diamide-Catalyzed Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) demonstrates superior effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes under mild conditions (Chen et al., 2023).

Material Synthesis

Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, offering a high-yielding and operationally simple method for producing both anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in material synthesis (Mamedov et al., 2016).

Analytical Chemistry

Nitrate Analysis via Gas-Liquid Chromatography : The method involves nitration of aromatic compounds, specifically using 2,4-dimethylphenol, for nitrate determination, showcasing the compound's utility in analytical procedures for environmental monitoring and chemical analysis (Englmaier, 1983).

Environmental Chemistry

Oxidative Desulfurization of Diesel : Studies have explored the reactivity of various organic sulfur compounds, including 2,5-dimethylthiophene, under oxidative desulfurization (ODS) reactions, highlighting the compound's application in improving the environmental friendliness of diesel fuels by reducing sulfur content (Caero et al., 2005).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(8-6-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAPFHJVOMPCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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